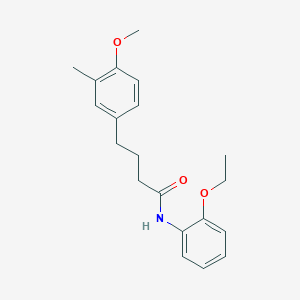![molecular formula C25H26O7 B4895350 cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is a member of the chromene family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Additionally, further studies could investigate the potential of this compound for combination therapy with other anti-cancer drugs. Finally, research could also focus on the development of analogs of this compound with improved potency and selectivity for cancer cells.
Métodos De Síntesis
The synthesis of cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of cyclohexanone with malonic acid in the presence of sodium ethoxide. The resulting product is then reacted with 4-methoxyphenol and salicylaldehyde to form the final compound.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been the subject of several scientific studies due to its potential application in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
cyclohexyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-16(25(27)32-18-6-4-3-5-7-18)30-20-12-13-21-22(14-20)29-15-23(24(21)26)31-19-10-8-17(28-2)9-11-19/h8-16,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCCBSTPVVYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4895275.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)


![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)